Hydroxymethyltriprolidine

説明

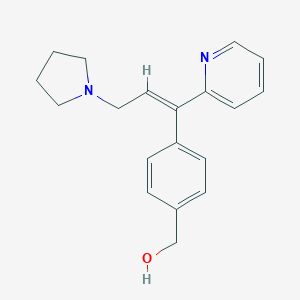

Structure

2D Structure

3D Structure

特性

CAS番号 |

121530-42-5 |

|---|---|

分子式 |

C19H22N2O |

分子量 |

294.4 g/mol |

IUPAC名 |

[4-[(E)-1-pyridin-2-yl-3-pyrrolidin-1-ylprop-1-enyl]phenyl]methanol |

InChI |

InChI=1S/C19H22N2O/c22-15-16-6-8-17(9-7-16)18(19-5-1-2-11-20-19)10-14-21-12-3-4-13-21/h1-2,5-11,22H,3-4,12-15H2/b18-10+ |

InChIキー |

TWHRYAZJCOWNBG-VCHYOVAHSA-N |

SMILES |

C1CCN(C1)CC=C(C2=CC=C(C=C2)CO)C3=CC=CC=N3 |

異性体SMILES |

C1CCN(C1)C/C=C(\C2=CC=C(C=C2)CO)/C3=CC=CC=N3 |

正規SMILES |

C1CCN(C1)CC=C(C2=CC=C(C=C2)CO)C3=CC=CC=N3 |

同義語 |

2-(1-(4-hydroxymethylphenyl)-3-(1-pyrrolidinyl-1-propenyl))pyridine HMTP hydroxymethyltriprolidine |

製品の起源 |

United States |

Chemical and Physical Properties

The following tables summarize the known chemical and physical properties of Hydroxymethyltriprolidine.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [4-[(E)-1-pyridin-2-yl-3-pyrrolidin-1-ylprop-1-enyl]phenyl]methanol |

| CAS Number | 121530-42-5 |

| Molecular Formula | C19H22N2O |

| Molecular Weight | 294.4 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Metabolic Fate and Pathway Elucidation of Hydroxymethyltriprolidine: in Vitro Studies

Investigation of In Vitro Metabolic Transformations and Pathways

In vitro metabolic studies provide a controlled environment to investigate the biotransformation of compounds, utilizing systems that range from subcellular fractions to whole cells. scispace.comnih.gov These models are essential for identifying metabolites and elucidating the enzymatic pathways involved in their formation and subsequent breakdown.

Hydroxymethyltriprolidine is recognized as a principal in vitro and in vivo metabolite of its parent compound, Triprolidine (B1240482). nih.gov Its formation occurs via oxidation of the methyl group on the phenyl ring of Triprolidine.

One key study utilized the filamentous fungus Cunninghamella elegans, a microbial model known to mimic mammalian drug metabolism, to investigate the biotransformation of Triprolidine. nih.gov In this in vitro system, this compound was identified as the single major metabolite. nih.gov After a 240-hour incubation period, this metabolite accounted for approximately 55% of the initial dose of Triprolidine. nih.gov The identification and structural confirmation were achieved through a combination of high-performance liquid chromatography (HPLC), proton-nuclear magnetic resonance (¹H-NMR), and desorption chemical ionization mass spectrometry. nih.gov

Notably, the fungal system did not produce the corresponding carboxylic acid derivative, which is a known major metabolite of Triprolidine in mammalian in vivo systems. nih.gov This suggests that in this specific in vitro model, the metabolic pathway either terminates at the hydroxymethyl derivative or proceeds at a rate too slow to be detected under the experimental conditions.

Interactive Table 1: In Vitro Metabolites of Triprolidine in a Cunninghamella elegans Model

This table details the metabolites identified when Triprolidine was incubated with the fungal model system, which highlights the production of this compound.

| Parent Compound | Metabolite Identified | Method of Identification | Further Metabolites Observed (in this system) | Reference |

| Triprolidine | This compound | HPLC, ¹H-NMR, Mass Spectrometry | None | nih.gov |

Elucidation of Enzymatic Reactions and Mechanistic Steps in In Vitro Systems

The biotransformation of Triprolidine to this compound is an oxidative reaction. Phase I metabolic reactions, such as oxidation, are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which function as monooxygenases. mdpi.com

Experiments designed to elucidate the mechanism of this compound formation have provided strong evidence for the involvement of a monooxygenase-catalyzed reaction. nih.gov When the incubation of Triprolidine with C. elegans was conducted under an ¹⁸O₂ atmosphere, mass spectral analysis of the resulting this compound showed the incorporation of molecular oxygen into the methyl group. nih.gov This finding is characteristic of a monooxygenase mechanism, strongly implicating an enzyme functionally similar to mammalian CYP oxidases. nih.govnih.gov While this study points to the class of enzyme, further "reaction phenotyping" studies using a panel of specific recombinant human CYP enzymes would be required to identify the specific isoform(s) responsible for this transformation in humans. researchgate.net

Comparative In Vitro Metabolic Profiling with Parent Compounds or Analogues

Comparing the metabolic profile of a metabolite to its parent compound is crucial for understanding the complete metabolic cascade. In this case, the metabolic fate of this compound is best understood in direct comparison to its precursor, Triprolidine.

In vivo studies in mice have shown that Triprolidine is extensively metabolized, with the major metabolite being its carboxylic acid analog. nih.gov This implies a two-step oxidation pathway:

Triprolidine → this compound (alcohol)

this compound → Carboxylic acid derivative of Triprolidine

However, as noted previously, the in vitro metabolism of Triprolidine in the C. elegans model yielded this compound as the primary and terminal metabolite observed, with no subsequent oxidation to the carboxylic acid form. nih.gov This discrepancy highlights a common challenge in drug metabolism studies, where in vitro systems may not always capture the full extent of in vivo metabolic pathways. europa.eu The absence of the carboxylic acid metabolite in the fungal system could be due to species differences in enzyme expression or activity, or differences in the incubation conditions that may not favor the second oxidative step.

Interactive Table 2: Comparative Metabolic Fate of Triprolidine and this compound

This table compares the observed metabolic products of the parent compound and its primary metabolite in different biological systems.

| Compound | System | Metabolic Transformation Observed | Major Product(s) | Reference |

| Triprolidine | C. elegans (in vitro) | Oxidation of tolyl-methyl group | This compound | nih.gov |

| Triprolidine | Mouse (in vivo) | Extensive oxidation | Carboxylic acid analog of Triprolidine | nih.gov |

| This compound | C. elegans (in vitro) | No further oxidation observed | (Not applicable) | nih.gov |

Methodologies for In Vitro Metabolic Pathway Tracing and Flux Analysis

A variety of established and emerging methodologies are available to trace metabolic pathways and quantify the rate of metabolite formation in vitro.

Standard approaches for metabolite identification involve incubating the parent drug with a metabolically competent system, such as liver microsomes, S9 fractions, or hepatocytes. scispace.comnih.gov Liver microsomes are subcellular fractions containing a high concentration of Phase I (e.g., CYPs) and some Phase II enzymes, making them a cost-effective and common choice for initial metabolic stability and metabolite profiling studies. mdpi.comresearchgate.net Following incubation, analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are the primary tools used to detect and structurally characterize metabolites. nih.govacs.org Nuclear magnetic resonance (NMR) spectroscopy can also be employed for definitive structure elucidation, as was the case for identifying this compound. nih.govnih.gov

For a more quantitative understanding of metabolic pathways, Metabolic Flux Analysis (MFA) is a powerful technique. nih.govwikipedia.org MFA uses stable isotope tracers (e.g., ¹³C-labeled compounds) to follow the flow of atoms through a metabolic network. wikipedia.org By measuring the isotopic labeling patterns in downstream metabolites via MS or NMR, researchers can calculate the rates (fluxes) of individual enzymatic reactions. researchgate.netcreative-proteomics.com While standard MFA often assumes the system is at a steady state, more advanced techniques like isotopically non-stationary MFA (INST-MFA) can analyze transient labeling data, which is particularly useful for mammalian cells that may reach isotopic steady state slowly. nih.gov These methods allow for the precise quantification of how much of a metabolite is being produced, consumed, or channeled into different pathways, providing a dynamic view of metabolic processes that is not achievable with simple concentration measurements alone. nih.govnih.gov

Ligand-Receptor Binding Studies (In Vitro Assays)

In vitro binding assays are fundamental in pharmacological research, providing quantitative measures of a ligand's affinity for a receptor. nih.gov These assays, considered the gold standard for their robustness and sensitivity, are essential for characterizing the interaction between this compound and its target receptors. giffordbioscience.com

The determination of in vitro binding affinity for compounds like this compound typically involves a meticulously designed experimental setup. nih.gov The process begins with the preparation of a receptor source, which often consists of cell membrane homogenates from cell lines engineered to express the target receptor, such as Human Embryonic Kidney (HEK293T) cells transiently expressing the histamine (B1213489) H1 receptor (H1R). frontiersin.orgacs.orgsci-hub.se This preparation ensures a high concentration of the receptor for accurate binding measurement.

The assay is conducted in a buffered solution under controlled conditions of temperature and pH (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4 at 37°C) to mimic physiological conditions. frontiersin.org A key step is the incubation of the receptor preparation with a radiolabeled ligand of known high affinity for the receptor. nih.gov The separation of the receptor-bound radioligand from the unbound (free) radioligand is a critical step, commonly achieved through rapid vacuum filtration using glass fiber filters. sci-hub.seeurofinsdiscovery.com The radioactivity retained on the filters, which corresponds to the bound ligand, is then quantified using liquid scintillation counting.

Saturation binding studies are performed by incubating the receptor preparation with increasing concentrations of the radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity. nih.govgiffordbioscience.comnih.gov This foundational data is crucial for designing subsequent competitive binding experiments.

Table 1: Typical Experimental Parameters for In Vitro Binding Assays

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Receptor Source | Cell membranes expressing the target receptor. | HEK293T cells expressing H1R. frontiersin.org |

| Radioligand | A radioactively labeled ligand with high affinity for the target. | [³H]mepyramine or [³H]pyrilamine. frontiersin.orgnih.gov |

| Buffer | Maintains pH and ionic strength. | 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4. frontiersin.org |

| Incubation Time | Time to reach binding equilibrium. | 60-240 minutes. frontiersin.org |

| Incubation Temperature | Mimics physiological conditions or optimizes binding. | 25°C or 37°C. frontiersin.orgacs.org |

| Separation Method | Separates bound from free radioligand. | Rapid vacuum filtration. eurofinsdiscovery.com |

| Detection Method | Quantifies the amount of bound radioligand. | Liquid Scintillation Counting. |

Competitive binding assays are the primary method for determining the binding affinity of an unlabeled test compound like this compound. giffordbioscience.comontosight.ai In this setup, a fixed concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound. frontiersin.orgperceptive.com The test compound competes with the radioligand for the same binding site on the receptor. umich.edu

As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in the measured bound radioactivity. The data is plotted as a concentration-response curve, from which the IC50 value is determined. The IC50 represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. nih.gov

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. Therefore, it is converted to an affinity constant (Ki), which is an absolute measure of the ligand's binding affinity and is independent of the assay conditions. frontiersin.org The conversion is typically done using the Cheng-Prusoff equation:

K_i = IC_50 / (1 + [L]/K_d)

where [L] is the concentration of the free radioligand and Kd is its equilibrium dissociation constant for the receptor. frontiersin.org These displacement studies allow for the ranking of multiple compounds based on their relative receptor binding affinities. nih.gov For instance, studies on triprolidine and its analogs have utilized such assays to establish their structure-activity relationships at the H1 receptor. acs.orgunam.mx

Radioligand binding assays are revered for their sensitivity and are widely used to characterize drug-receptor interactions. giffordbioscience.comsygnaturediscovery.com The methodology involves incubating a receptor source with a radiolabeled ligand. nih.gov A crucial aspect of this technique is the differentiation between total binding and non-specific binding (NSB). NSB refers to the binding of the radioligand to non-receptor components like the cell membranes or filters. sci-hub.se It is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors. Specific binding is then calculated by subtracting the NSB from the total binding. sci-hub.se

Optimization of the assay is paramount for obtaining reliable and reproducible data. sci-hub.se This includes:

Choice of Radioligand: The radioligand should exhibit high affinity and specificity for the target receptor to provide a good signal-to-noise ratio. For H1 receptor studies, [³H]mepyramine is a commonly used radioligand. frontiersin.orgacs.org

Incubation Time and Temperature: Kinetic experiments are performed to determine the time required to reach binding equilibrium. The choice of temperature can also affect binding kinetics and affinity. frontiersin.orgacs.org

Receptor Concentration: The concentration of the receptor preparation must be carefully chosen to ensure that the binding is measurable and does not deplete the free radioligand concentration significantly.

Kinetic radioligand binding assays are also employed to determine the association rate constant (k_on) and the dissociation rate constant (k_off) of a ligand. giffordbioscience.comperceptive.comvu.nl These kinetic parameters provide deeper insights into the drug-receptor interaction, such as the ligand's residence time (1/k_off) at the receptor, which can be a better predictor of in vivo efficacy than binding affinity alone. frontiersin.orgvu.nl

Exploration of Potential Protein-Ligand Interactions through Computational Molecular Modeling

Computational modeling serves as a powerful adjunct to experimental studies, offering a window into the atomic-level details of protein-ligand interactions. mdpi.com These in silico techniques are used to predict binding modes, understand the structural basis of affinity, and analyze the dynamic behavior of the ligand-receptor complex.

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor. igem.wikibioinformation.net For this compound, docking simulations would be performed using a high-resolution 3D structure of its target, the histamine H1 receptor. If an experimental structure is unavailable, a homology model can be constructed based on the structures of related G protein-coupled receptors (GPCRs). rsc.org

The process involves:

Preparation: Generating 3D structures of the ligand (this compound) and the receptor.

Docking: Placing the flexible ligand into the defined binding site of the (usually rigid or partially flexible) receptor using various sampling algorithms to explore a wide range of possible conformations and orientations. mdpi.comigem.wiki

Scoring: Evaluating each generated pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are considered the most likely binding modes. igem.wiki

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com This information is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with improved affinity or selectivity. vu.nl While specific docking studies for this compound are not widely published, the methodology has been applied to its parent compound, triprolidine, and other H1-antihistamines to elucidate their interaction with the H1 receptor. mdpi.comrsc.org

Table 2: Common Tools for Molecular Docking Simulations

| Software/Tool | Approach | Key Features |

|---|---|---|

| AutoDock Vina | Employs a Lamarckian genetic algorithm for sampling. | Widely used for its speed and accuracy in predicting binding modes. igem.wiki |

| Schrödinger Suite (Glide) | Uses a hierarchical series of filters to search for possible ligand poses. | Provides high-accuracy docking and scoring for lead optimization. |

| MOE (Molecular Operating Environment) | Integrates various applications for molecular modeling, including docking. | Features multiple placement algorithms and scoring functions. |

| HADDOCK | Information-driven flexible docking approach. | Can incorporate experimental data to guide the docking process. igem.wiki |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility and conformational changes of both the ligand and the receptor upon binding. mdpi.comyoutube.com

For the this compound-H1R complex, an MD simulation would typically start with the best-docked pose. rsc.org The complex is solvated in a water box with ions to mimic the physiological environment, and the simulation is run for a duration ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can:

Assess Binding Stability: Confirm if the docked pose is stable over time.

Analyze Conformational Changes: Reveal how the ligand and receptor adapt to each other's presence, a concept known as "induced fit". nih.govlumenlearning.comdrugdesign.org

Identify Key Interactions: Track the persistence of hydrogen bonds and other interactions throughout the simulation.

Calculate Binding Free Energy: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity. nih.gov

MD simulations are computationally intensive but provide a level of detail that is unattainable through static modeling alone, bridging the gap between structural data and biological function. nih.gov

Investigation of Enzyme-Substrate Interactions in Biochemical Pathways

The formation of this compound is a primary metabolic event in the biotransformation of its parent compound, triprolidine. Research indicates that this process is an oxidative reaction targeting the methyl group on the phenyl ring of triprolidine.

Studies utilizing microbial systems, which often serve as predictive models for mammalian metabolism, have been instrumental in elucidating this pathway. The filamentous fungus Cunninghamella elegans has been shown to effectively metabolize triprolidine into this compound. nih.govnih.gov In these microbial transformation studies, this compound was identified as the single major metabolite. nih.govnih.gov

The enzymatic mechanism responsible for this transformation is a mono-oxygenase catalyzed reaction. nih.govnih.gov This was demonstrated through experiments where C. elegans was incubated with triprolidine in an atmosphere containing isotopically labeled oxygen (¹⁸O₂). Subsequent mass spectral analysis of the resulting this compound confirmed the incorporation of the molecular oxygen into the newly formed hydroxymethyl group. nih.govnih.gov This finding is strongly suggestive of the involvement of a cytochrome P450 (CYP) enzyme, as this class of enzymes is well-known for catalyzing such mono-oxygenation reactions. rsc.orgfrontiersin.orgjaper.in

Interestingly, further oxidation of this compound to the corresponding carboxylic acid derivative, another known mammalian metabolite of triprolidine, was not observed in the fungal model with C. elegans. nih.govnih.gov This suggests that while the initial hydroxylation is efficiently modeled, subsequent oxidative steps may involve different enzyme systems or conditions not replicated in this specific microbial environment.

The metabolic pathway leading to this compound does not appear to involve mutagenic activation. nih.govnih.gov Testing of both triprolidine and this compound showed no mutagenic activity in Salmonella typhimurium reversion assays. nih.govnih.gov

The table below summarizes the key findings from studies on the biochemical formation of this compound.

| Organism/System | Parent Compound | Key Finding | Implied Enzyme | Reference |

| Cunninghamella elegans | Triprolidine | Formation of this compound as the major metabolite. | Mono-oxygenase | nih.govnih.gov |

| C. elegans with ¹⁸O₂ | Triprolidine | Incorporation of molecular oxygen into the hydroxymethyl group. | Mono-oxygenase (likely Cytochrome P450) | nih.govnih.gov |

| Human | Triprolidine | Detection of this compound in urine. | Hepatic enzymes (likely Cytochrome P450) | nsf.govnih.gov |

| Rat | Triprolidine | Detection of this compound in urine and bile. | Hepatic enzymes (likely Cytochrome P450) | |

| Salmonella typhimurium | Triprolidine & this compound | No mutagenic activity observed. | N/A | nih.govnih.gov |

Mechanisms of Molecular Recognition and Binding Specificity

The molecular recognition and binding specificity of this compound are intrinsically linked to the active site of the enzymes that metabolize its precursor, triprolidine, namely the cytochrome P450 mono-oxygenases. rsc.orgfrontiersin.org While direct binding studies on this compound are not extensively documented in the reviewed literature, the principles of enzyme-substrate interaction provide a framework for understanding its engagement with these enzymes.

The active site of an enzyme is a three-dimensional pocket where the substrate binds and the chemical reaction occurs. mmcmodinagar.ac.inlibretexts.org This binding is highly specific, often likened to a lock and key mechanism, where the substrate's shape and chemical properties are complementary to those of the active site. mmcmodinagar.ac.in This specificity is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mmcmodinagar.ac.in

In the context of cytochrome P450 enzymes, the active site contains a heme group which is central to the catalytic activity. japer.in The binding of a substrate like triprolidine into the active site positions it correctly for the mono-oxygenation reaction. The specificity of which part of the molecule is oxidized is determined by how the substrate is oriented within the active site. For triprolidine, the methyl group on the phenyl ring is the primary site of hydroxylation, leading to the formation of this compound. This indicates that the binding orientation within the CYP active site favors the presentation of this methyl group to the reactive iron-oxygen species of the heme center.

The specificity of an enzyme for its substrate is not absolute and can be influenced by the presence of other molecules or modifications to the substrate itself. The introduction of a hydroxyl group to form this compound significantly alters the polarity and potential for hydrogen bonding compared to the parent triprolidine. This change would likely affect its binding affinity for the same or different enzymes.

Computational methods such as molecular docking are powerful tools for investigating these interactions at a molecular level. ijper.orgnih.gov Such studies can predict the binding mode of a ligand within an enzyme's active site and estimate the binding affinity. While specific docking studies for this compound were not found, this approach could elucidate the precise amino acid residues within the CYP active site that interact with the hydroxymethyl group and other parts of the molecule, providing insights into its binding specificity.

The table below outlines the general principles of molecular recognition that are relevant to the interaction of this compound with metabolizing enzymes.

| Interaction Type | Description | Relevance to this compound |

| Hydrophobic Interactions | Interactions between nonpolar regions of the substrate and nonpolar amino acid residues in the active site. | The aromatic rings (pyridine and phenyl) of this compound would likely engage in hydrophobic interactions within the active site of a CYP enzyme. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The newly introduced hydroxyl group in this compound provides a new site for hydrogen bonding with amino acid residues in the enzyme's active site, potentially altering binding affinity and specificity compared to triprolidine. The nitrogen atoms in the pyridine (B92270) and pyrrolidinyl rings are also potential hydrogen bond acceptors. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall binding and stability of the enzyme-substrate complex for a molecule of this size. |

| Steric Complementarity | The shape of the substrate must fit within the active site of the enzyme. | The overall three-dimensional shape of this compound dictates its ability to access and bind to the active site of specific CYP isozymes. |

Mechanism of Action and Biological Targets

There is a significant lack of research into the specific mechanism of action and biological targets of Hydroxymethyltriprolidine as an independent chemical entity. As a metabolite of triprolidine (B1240482), a known histamine (B1213489) H1 receptor antagonist, it is plausible that this compound may retain some affinity for this receptor. However, the extent of this activity, or whether it possesses activity at other biological targets, has not been reported in the reviewed literature. This remains a critical area for future investigation to fully understand the pharmacological implications of triprolidine metabolism.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Principles and Methodologies of SAR in Chemical Research

The relationship between the chemical structure of a molecule and its biological activity is a foundational concept in medicinal chemistry, known as the Structure-Activity Relationship (SAR). wikipedia.orgopenaccessjournals.com The core principle of SAR is that the activity of a chemical compound is directly related to its molecular structure. slideshare.net Consequently, altering this structure can modify its therapeutic effect or potency. wikipedia.orgbionity.com The analysis of SAR allows researchers to identify the specific chemical groups and structural features, often called the pharmacophore, that are responsible for a molecule's biological effects. wikipedia.orgdrugdesign.org

The primary goal of SAR studies is to develop an understanding of which parts of a molecule are essential for its desired biological activity and which are not. slideshare.net This knowledge guides the rational design of new compounds or the optimization of existing ones to enhance efficacy, improve selectivity, increase metabolic stability, and reduce adverse effects. openaccessjournals.comzamann-pharma.com

Several methodologies are employed in SAR analysis:

Functional Group Modification: This involves systematically altering or substituting functional groups within a lead compound to observe the impact on biological activity. zamann-pharma.com

High-Throughput Screening (HTS): Large libraries of compounds are tested to generate extensive datasets that can reveal initial SAR trends and identify "activity cliffs," where small structural changes lead to a significant shift in biological activity. zamann-pharma.com

Ultimately, these qualitative observations can be evolved into mathematical models, leading to Quantitative Structure-Activity Relationships (QSAR). bionity.com

Elucidation of Specific Structural Features Influencing Chemical or Biochemical Activity

The biological activity of a drug is dictated by its interaction with a biological target, such as a receptor or enzyme. openaccessjournals.com This interaction is highly dependent on the molecule's specific structural and physicochemical properties. mlsu.ac.in The three-dimensional arrangement of atoms is critical, as it determines how well the molecule "fits" into the binding site of its target, an idea often described by the "lock and key" analogy. openaccessjournals.com

Key structural influences on biochemical activity include:

Receptor Binding and Specificity: The ability of a drug to bind to its target is governed by its structural configuration. openaccessjournals.com This interaction is defined by:

Affinity: The strength of the binding between the drug and its target. Higher affinity often correlates with higher potency. openaccessjournals.com

Efficacy: The ability of the drug to activate the receptor once bound. openaccessjournals.com

Selectivity: A drug's preference for one specific target over others, which helps to minimize off-target side effects. openaccessjournals.compatsnap.com

Stereochemistry: The spatial arrangement of atoms plays a major role, as many drug-receptor interactions are stereospecific. mlsu.ac.in Different enantiomers or geometric isomers of a drug can exhibit vastly different potencies and effects.

Electronic Distribution: The arrangement of electrons in a molecule influences its polarity, ability to form hydrogen bonds, and other electrostatic interactions that are crucial for binding to a biological target. mlsu.ac.in

Solubility and Permeability: For a drug to be effective, it must be able to dissolve in bodily fluids and permeate cell membranes to reach its site of action. These properties are heavily influenced by its chemical structure, particularly the balance between hydrophilic and lipophilic features. openaccessjournals.com

By analyzing these features across a series of compounds, medicinal chemists can identify the key structural motifs required for optimal activity. patsnap.com

Theoretical Approaches to SAR and QSAR Modeling

While traditional SAR provides qualitative insights, Quantitative Structure-Activity Relationship (QSAR) modeling builds upon this by establishing mathematical relationships between a molecule's structure and its biological activity. wikipedia.org QSAR models aim to predict the activity of new or untested compounds, thereby accelerating the drug discovery process and reducing the reliance on extensive experimental testing. wikipedia.orgnih.gov

The fundamental form of a QSAR model is an equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

This process involves translating the chemical structure into a set of numerical "descriptors" that quantify its physicochemical properties. wikipedia.org The development of a QSAR model generally follows these steps:

Curation of a dataset of molecules with known biological activities. scispace.com

Calculation of molecular descriptors for each molecule in the dataset. scispace.com

Selection of the most relevant descriptors that correlate with the observed activity. researchgate.net

Generation of a mathematical model (e.g., through linear regression or machine learning algorithms) that relates the selected descriptors to the activity. scispace.com

Rigorous validation of the model's robustness and predictive power using internal and external test sets. wikipedia.orgscispace.com

The resulting models can guide the design of new molecules with potentially improved properties. basicmedicalkey.com

Ab initio (Latin for "from the beginning") methods are a class of computational techniques rooted in quantum mechanics. numberanalytics.comwikipedia.org These methods solve the fundamental Schrödinger equation to predict the electronic structure and properties of a molecule without reliance on experimental data or empirical parameters. numberanalytics.comwikipedia.orgfiveable.me This first-principles approach allows for highly accurate calculations of molecular properties.

Key applications of ab initio calculations in drug design include:

Determining Molecular Geometry: Optimizing bond lengths, bond angles, and torsion angles to find the most stable three-dimensional conformation of a molecule. numberanalytics.com

Calculating Electronic Properties: Predicting properties such as molecular orbital energies, electron densities, and dipole moments, which are critical for understanding molecular interactions. numberanalytics.comnih.gov

Predicting Reaction Energetics: Calculating the energy changes associated with chemical reactions, helping to identify reaction pathways and transition states. numberanalytics.com

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). numberanalytics.comnih.gov While computationally intensive, these methods provide detailed insights into molecular behavior that are invaluable for understanding drug-receptor interactions and for parameterizing the descriptors used in QSAR models. nih.gov

Computational descriptors are numerical values that represent the physicochemical properties of a molecule derived from its structure. wikipedia.org They are the "predictor" variables in a QSAR model, encoding information about the molecule's topology, geometry, and electronic features. researchgate.net

Descriptors can be classified into several categories:

Topological Descriptors: These are derived from the 2D representation (graph) of the molecule and describe properties like molecular size, shape, and branching. researchgate.net

Geometric (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and include information about its spatial arrangement, such as surface area and volume. researchgate.net

Electronic Descriptors: These quantify features related to the electron distribution in the molecule, such as partial charges on atoms, dipole moments, and orbital energies. These are often calculated using quantum chemical methods. researchgate.net

Hydrophobic Descriptors: These describe the molecule's lipophilicity (e.g., logP), which is crucial for its absorption and distribution.

The derivation of these descriptors is a critical step in QSAR modeling. A large number of descriptors can be calculated for a single molecule, and a key challenge is to select a smaller subset of the most informative ones that are highly correlated with biological activity but not highly correlated with each other. researchgate.net This process often involves statistical techniques to reduce the dimensionality of the data and build a robust and predictive QSAR model. researchgate.netnih.gov

SAR of Hydroxymethyltriprolidine within a Series of Triprolidine (B1240482) Analogues and Derivatives

The antihistaminic activity of triprolidine and its analogues is highly dependent on specific structural features, particularly the stereochemistry of the propenamine side chain and the nature of the aromatic rings. unam.mx Research into a series of triprolidine derivatives has established a clear structure-activity relationship for this class of H1-antagonists.

Key SAR findings for triprolidine analogues include:

Geometric Isomerism: The configuration of the double bond in the propenamine chain is a critical determinant of activity. For triprolidine and its analogues, the E-isomer consistently demonstrates significantly higher antihistaminic potency than the corresponding Z-isomer. nih.gov In studies comparing the affinity of E- and Z-triprolidine for the H1 receptor in guinea-pig ileum, the E-isomer was approximately 600 times more potent. nih.gov

Aromatic Substitution: The position and nature of the substituents on the aromatic rings influence receptor affinity. The parent compound, triprolidine, which features a 4-methylphenyl group and a 2-pyridyl group, is the most active compound among many tested isomers. unam.mxnih.gov

Tertiary Amine Group: The presence of a pyrrolidino ring as the tertiary amine in the side chain is considered important for potent antihistaminic activity in this series, as seen in triprolidine and related compounds like pyrrobutamine. unam.mx

Within this established SAR framework, the structure of this compound suggests a modification to the tolyl group of the parent triprolidine molecule. The introduction of a hydroxymethyl (-CH₂OH) group to the phenyl ring would alter the molecule's properties in several ways:

Polarity and Solubility: The addition of a hydroxyl group significantly increases the polarity of the molecule. This would be expected to enhance its water solubility but could potentially decrease its ability to cross the blood-brain barrier, which might reduce sedative side effects—a common characteristic of first-generation antihistamines. researchgate.net

Hydrogen Bonding Capacity: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This new potential for hydrogen bonding could lead to different or stronger interactions with the H1 receptor binding site, which could either increase or decrease binding affinity depending on the specific topology of the receptor pocket.

Metabolism: The hydroxymethyl group provides a new site for metabolic modification, such as oxidation to a carboxylic acid or conjugation (e.g., glucuronidation), which would influence the compound's pharmacokinetic profile.

While direct comparative studies detailing the specific activity of this compound are not widely published, the established SAR for the triprolidine class indicates that its activity would be highly dependent on retaining the crucial E-configuration of the double bond and the pyrrolidine (B122466) ring. unam.mxnih.gov The primary influence of the hydroxymethyl group would be to modulate the physicochemical properties of the molecule, affecting its solubility, receptor interaction, and metabolic fate.

Table of SAR Findings for Triprolidine Analogues

| Compound/Feature | Configuration | Relative Potency/Affinity | Key Finding | Source |

|---|---|---|---|---|

| Triprolidine | E-isomer | High | The E-configuration possesses superior antihistaminic activity. | nih.gov |

| Triprolidine | Z-isomer | Low (approx. 600x less than E-isomer in ileum) | The Z-configuration is significantly less active. | nih.gov |

| Analogues | E-isomers | Higher | In all tested isomeric pairs, the E-isomer was more active than the Z-isomer. | nih.gov |

| Side Chain | Pyrrolidino Ring | Important for Activity | The pyrrolidino group is a key feature for high antihistaminic activity in this series. | unam.mx |

| Core Structure | Planar Diarylpropenamine | Important for Activity | This structural unit is a crucial pharmacophore for H1 antagonistic activity. | unam.mx |

Advanced Analytical Methodologies for Research Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone for the analysis of hydroxymethyltriprolidine, enabling its separation from the parent compound, triprolidine (B1240482), and other metabolites.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the separation of this compound. psu.eduoup.comjocpr.com This technique separates molecules based on their hydrophobicity. In the context of triprolidine and its metabolites, RP-HPLC effectively resolves the more polar this compound from the less polar parent compound. psu.eduoup.com

One documented method employed a conventional cyano-phase analytical column for the separation. psu.edu The successful separation achieved through reversed-phase HPLC is a critical prerequisite for accurate quantification and for the isolation of pure fractions of this compound for further structural analysis by other techniques. psu.eduresearchgate.netresearchgate.net

Table 1: HPLC System Parameters for this compound Separation

| Parameter | Value |

|---|---|

| Chromatography Mode | Reversed-Phase HPLC |

| Column Type | Cyano-phase analytical column |

| Mobile Phase | Aqueous buffer/acetonitrile (B52724) (65:35, v/v) |

| Flow Rate | 1.25 mL/min |

| Detection | Mass Spectrometry |

The enhancement of analytical resolution in the HPLC analysis of this compound is achieved through the careful selection and optimization of columns and mobile phases. For instance, a mobile phase consisting of an aqueous buffer and acetonitrile in a 65:35 (v/v) ratio has been successfully used. psu.edu The aqueous buffer was specifically formulated with 0.08M ammonium (B1175870) acetate (B1210297) and 0.01M tripropylamine, with the pH adjusted to 6.5 using trifluoroacetic acid. psu.edu This specific composition of the mobile phase is crucial for achieving baseline-resolved chromatographic peaks for this compound and triprolidine. psu.eduoup.com The pH of the mobile phase, in particular, can strongly influence the retention of triprolidine and its metabolites in such a system. psu.edu

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of this compound, often coupled with HPLC for direct analysis of complex mixtures.

High-performance liquid chromatography coupled with positive ion mode thermospray ionization mass spectrometry (HPLC-TS-MS) has been effectively utilized to characterize this compound. psu.eduoup.comnih.gov This soft ionization technique allows for the direct analysis of compounds like this compound in complex biological matrices. psu.eduoup.comnih.gov A key finding from the TS-MS analysis of a microbial biotransformation extract of triprolidine was the identification of a chromatographic peak corresponding to this compound. psu.eduoup.com The mass spectrum of this peak showed a major ion at a mass-to-charge ratio (m/z) of 295, which is consistent with the protonated molecular ion ([M+H]⁺) of this compound. psu.edu A significant characteristic of the thermospray mass spectrum of this compound is the essential absence of fragment ions, which is typical for this soft ionization method. psu.edu

Table 2: Thermospray Ionization Mass Spectrometry Data for this compound

| Compound | Ionization Mode | Observed Ion | Mass-to-Charge Ratio (m/z) | Fragmentation |

|---|---|---|---|---|

| This compound | Positive Ion Thermospray | [M+H]⁺ | 295 | Essentially no fragment ions |

Desorption chemical ionization mass spectrometry (DCI-MS) is recognized as a valuable technique for the analysis of triprolidine and its metabolites. psu.eduresearchgate.netresearchgate.net However, the application of DCIMS typically necessitates the prior isolation and purification of the metabolites from their biological matrix. psu.eduresearchgate.netresearchgate.net This purification is usually achieved by collecting fractions from multiple HPLC injections. psu.eduresearchgate.netresearchgate.net Therefore, while DCI-MS can provide important structural information, it is often used as a secondary analytical step after initial separation by HPLC.

Electron Impact Mass Spectrometry (EI-MS), commonly used in conjunction with Gas Chromatography (GC-MS), is a powerful tool for the structural elucidation of metabolites. Studies on the metabolism of triprolidine in mice have utilized GC/MS to determine the structures of various metabolites, which implies the use of electron ionization. nih.gov EI is a "hard" ionization technique that causes extensive fragmentation of molecules. oup.com The resulting fragmentation pattern provides a molecular fingerprint that is highly useful for structural identification. While a specific EI-MS study on this compound is not detailed in the provided search results, the analysis of the parent compound, triprolidine, shows a characteristic fragment ion at m/z 208.10. shu.ac.uk It can be inferred that the EI-MS spectrum of this compound would exhibit a molecular ion peak and a series of fragment ions that would be indicative of its structure, likely including fragments related to the hydroxymethyl group and the pyridine (B92270) and pyrrolidine (B122466) rings.

Coupled MS/MS Approaches for Detailed Structural Characterization and Metabolite Identification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of drug metabolites like this compound, offering high sensitivity and specificity. expresspharma.in This technique involves multiple stages of mass analysis, typically using a precursor ion selection stage, a fragmentation stage (collision-induced dissociation or CID), and a final mass analysis of the resulting fragment ions. nih.gov The fragmentation pattern is highly characteristic of the molecule's structure, providing a veritable fingerprint for identification and elucidation. expresspharma.in

For metabolite identification studies, liquid chromatography is commonly coupled with tandem mass spectrometry (LC-MS/MS). nih.gov LC separates the complex mixture of metabolites from a biological sample before introduction into the mass spectrometer. nih.gov This approach, specifically using HPLC–thermospray–ionization mass spectrometry, has been successfully applied to the analysis of triprolidine and its metabolite, this compound, in biological samples. globalauthorid.com

In a typical workflow, an information-dependent acquisition (IDA) experiment is set up where the instrument performs a full scan to detect potential metabolites. expresspharma.in When an ion with a mass-to-charge ratio (m/z) corresponding to a predicted metabolite (like the +16 Da addition for hydroxylation of triprolidine to form this compound) is detected, the instrument automatically triggers an MS/MS scan. expresspharma.inlcms.cz The resulting product ion spectrum provides detailed structural information that can confirm the site of metabolism—in this case, the hydroxylation of the methyl group on the pyridine ring. lcms.czncsu.edu By comparing the fragmentation patterns of the parent drug and the metabolite, researchers can pinpoint the exact location of the structural modification. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound

This interactive table outlines the predicted mass-to-charge (m/z) ratios for the protonated parent molecule of this compound and its plausible fragment ions generated during collision-induced dissociation (CID).

| Ion Type | Predicted m/z | Description of Fragment |

| [M+H]⁺ | 347.19 | Protonated Parent Molecule |

| Fragment A | 201.12 | Loss of the hydroxymethyl-pyridyl moiety |

| Fragment B | 167.12 | Pyrrolidinyl-tolyl fragment |

| Fragment C | 147.08 | Hydroxymethyl-pyridyl-ethylidene fragment |

| Fragment D | 121.07 | Hydroxymethyl-pyridine fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides excellent data on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. nih.govwikipedia.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. wikipedia.orgoxinst.com For a novel or reference standard of this compound, NMR is essential for absolute structural confirmation.

Proton-NMR Spectroscopy (¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the hydrogen atoms in a molecule. mdpi.com The spectrum displays signals based on the distinct chemical environments of the protons. youtube.com Key information derived from a ¹H-NMR spectrum includes:

Chemical Shift (δ): The position of a signal on the x-axis, which indicates the electronic environment of the proton. For instance, protons near electronegative atoms (like oxygen or nitrogen) or aromatic rings are shifted "downfield" to higher ppm values. oxinst.com

Integration: The area under a signal, which is proportional to the number of protons it represents. oxinst.com

Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring protons (spin-spin coupling). This pattern reveals the number of protons on adjacent atoms. wikipedia.orgyoutube.com

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

This table presents the predicted chemical shifts (δ) in parts per million (ppm) for the distinct proton environments in this compound. These values are estimates based on standard functional group ranges.

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| Aromatic (Tolyl-H) | 7.0 - 7.3 | Multiplet | 4H |

| Aromatic (Pyridyl-H) | 7.1 - 8.5 | Multiplet | 3H |

| Alkene (Vinyl-H) | 6.1 - 6.5 | Triplet | 1H |

| Methylene (-CH₂OH) | 4.6 - 4.8 | Singlet | 2H |

| Pyrrolidine-CH₂ | 2.5 - 3.5 | Multiplet | 4H |

| Pyrrolidine-CH₂ (adjacent to vinyl) | 3.2 - 3.6 | Multiplet | 2H |

| Tolyl-CH₃ | 2.3 - 2.5 | Singlet | 3H |

| Hydroxyl (-OH) | Variable (e.g., 2.0-5.0) | Broad Singlet | 1H |

Carbon-NMR Spectroscopy (¹³C-NMR) and Two-Dimensional NMR Techniques

Carbon-13 NMR (¹³C-NMR) spectroscopy provides direct information about the carbon backbone of a molecule. bhu.ac.in Each unique carbon atom typically produces a distinct signal, allowing for a count of non-equivalent carbons and providing information about their chemical environment (e.g., aliphatic, aromatic, carbonyl). bhu.ac.innih.gov

To definitively assign each proton and carbon signal and confirm how they are connected, two-dimensional (2D) NMR techniques are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): A homonuclear technique that identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear technique that shows which proton is directly attached to which carbon atom. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear technique that reveals longer-range correlations between protons and carbons (over two or three bonds), which is crucial for piecing together the molecular structure, especially around quaternary carbons (carbons with no attached protons). researchgate.netnih.gov

The combination of ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments allows for the complete and unambiguous assignment of the entire molecular structure of this compound. mdpi.com

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

This table shows the predicted chemical shifts (δ) in parts per million (ppm) for the carbon environments in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| Aromatic/Alkene (C=C, C=N) | 115 - 160 |

| Methylene (C-OH) | 60 - 65 |

| Pyrrolidine (C-N) | 45 - 60 |

| Tolyl (Aliphatic C) | 20 - 25 |

Electrochemical and Spectrophotometric Methodologies in Chemical Analysis

Beyond chromatographic and spectroscopic methods, electrochemical and spectrophotometric techniques offer powerful, sensitive, and often more rapid and cost-effective alternatives for the analysis of pharmaceutical compounds. researchgate.netresearchgate.net

Adsorptive Stripping Voltammetry (ASV)

Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive electroanalytical technique used for quantifying trace amounts of substances that can be adsorbed onto the surface of a working electrode. nih.govsemanticscholar.org The method involves two key steps:

Preconcentration: The analyte is accumulated onto the electrode surface by controlled adsorptive processes at a specific potential for a set duration. nih.gov This step significantly enhances the sensitivity of the measurement.

Stripping: The potential of the electrode is scanned, causing the adsorbed analyte to be stripped off (oxidized or reduced), which generates a current signal. The peak height or area of this current is proportional to the concentration of the analyte in the sample. semanticscholar.org

Research has demonstrated the successful application of AdSV for the determination of triprolidine hydrochloride at a hanging mercury drop electrode (HMDE). researchgate.net Given the structural similarity between triprolidine and its hydroxymethyl metabolite, a similar AdSV method could be developed for this compound. The spontaneous adsorption of the molecule serves as an effective preconcentration step, enabling very low detection limits. nih.gov

Table 4: Example of Optimized ASV Parameters for Triprolidine Analysis

This table details the typical experimental conditions used for the AdSV determination of triprolidine, which would serve as a starting point for developing a method for this compound. researchgate.netnih.gov

| Parameter | Condition | Purpose |

| Working Electrode | Hanging Mercury Drop Electrode (HMDE) | Provides a renewable and smooth surface for adsorption. |

| Supporting Electrolyte | Britton-Robinson (BR) Buffer | Controls the pH and provides conductivity. |

| Deposition Potential | 0.0 V vs. Ag/AgCl | Optimal potential for adsorptive accumulation. |

| Deposition Time | 60 - 210 s | Duration of preconcentration; longer time increases sensitivity. |

| Voltammetric Scan | Differential Pulse or Square Wave | Technique for measuring the stripping current with high sensitivity. |

Derivative Spectrophotometry for Complex Mixture Analysis

Conventional UV-Vis spectrophotometry measures the absorbance of a sample across a range of wavelengths. However, when analyzing a compound in a complex matrix, such as a biological fluid, the broad absorbance bands of different components can overlap, making direct quantification difficult. emanuscript.tech

Derivative spectrophotometry is a technique that calculates and plots the first, second, or higher-order derivative of the absorbance spectrum (dA/dλ, d²A/dλ², etc.). youtube.com This mathematical transformation offers several advantages:

Enhanced Resolution: It can resolve overlapping spectral bands into more distinct peaks. researchgate.net

Background Correction: It effectively minimizes the interference from broad, featureless background absorbance. youtube.com

Increased Specificity: The "zero-crossing" points in a derivative spectrum of one component can be used as the optimal wavelength for quantifying another component in a mixture, eliminating interference. emanuscript.tech

This technique has been noted as a potential method for the analysis of triprolidine. globalauthorid.com By converting a broad, zero-order spectrum into a more structured derivative spectrum, it becomes possible to selectively identify and quantify this compound even in the presence of other UV-absorbing compounds. pelnus.ac.id

Table 5: Illustrative Principle of First-Derivative Spectrophotometry

This interactive table demonstrates how a first-derivative spectrum can reveal features not apparent in the zero-order absorbance spectrum of two overlapping compounds (Compound X and Compound Y).

| Wavelength (nm) | Zero-Order Absorbance (AU) | First-Derivative (dA/dλ) | Analysis |

| 260 | 0.50 | +0.02 | Rising slope of combined peak. |

| 270 | 0.65 | +0.01 | Still rising, approaching max. |

| 275 | 0.68 | 0.00 | Peak maximum of Compound X (zero-crossing for derivative). Ideal for measuring Compound Y. |

| 280 | 0.65 | -0.01 | Falling slope after peak X. |

| 290 | 0.55 | 0.00 | Peak maximum of Compound Y (zero-crossing for derivative). Ideal for measuring Compound X. |

Chemiluminescence (CL) Detection Systems

Chemiluminescence (CL) detection stands out as a highly sensitive analytical technique for the quantification of various compounds, including pharmaceuticals. The principle of CL analysis involves the measurement of light emitted from a chemical reaction. When applied to the analysis of pharmaceutical compounds, the analyte of interest can either directly participate in the light-producing reaction or influence the emission of a CL system, such as the well-known luminol (B1675438) or tris(2,2'-bipyridine) ruthenium(III) systems. nih.govwikipedia.org This methodology, often coupled with flow injection analysis (FIA) or high-performance liquid chromatography (HPLC), offers remarkable sensitivity and selectivity. nih.gov

While direct research on the characterization and quantification of this compound using chemiluminescence detection systems is not extensively documented in publicly available literature, the application of this technique to its parent compound, triprolidine, and other antihistamines provides a strong basis for its potential utility.

Research Findings on Related Compounds

Studies on triprolidine hydrochloride have demonstrated the efficacy of flow injection analysis coupled with chemiluminescence detection. One such method is based on the significant enhancing effect of triprolidine on the CL reaction between N-bromosuccinimide and luminol, catalyzed by gold nanoparticles. researchgate.net This system allows for the sensitive determination of triprolidine, showcasing the potential for CL methods in analyzing compounds with similar structural motifs.

Another advanced CL application involves post-column detection in HPLC. For instance, a method utilizing the oxidation of tris(2,2'-bipyridine) ruthenium(III) has been successfully employed for the separation and detection of several antihistamines. nih.gov This post-column reaction generates a detectable luminescence that is proportional to the analyte concentration. The primary advantage of this approach is the reduction of interference from complex biological matrices like urine when compared to UV detection at lower wavelengths. nih.gov

The interaction of various antihistamines with cellular chemiluminescence has also been investigated. Studies on the effect of H1-antihistamines on the chemiluminescence response of neutrophils have shown that different compounds can either inhibit or enhance the light emission, indicating a direct interaction with biological oxidative processes. nih.gov

The table below summarizes findings from chemiluminescence-based analytical methods for triprolidine and other antihistamines, which could serve as a model for developing similar assays for this compound.

| Compound | CL System | Analytical Method | Limit of Detection (LOD) | Key Findings |

| Triprolidine Hydrochloride | N-bromosuccinimide-luminol-AuNPs | Flow Injection Analysis (FIA) | 0.2 µg/L | Triprolidine significantly enhances the CL reaction, providing high sensitivity. researchgate.net |

| Various Antihistamines (e.g., Pheniramine, Chlorpheniramine) | tris(2,2'-bipyridine) ruthenium(III) | HPLC with post-column CL detection | 5-10 pmol | Reduced interference from urine matrix compared to UV detection. nih.gov |

| Various H1-Antihistamines (e.g., Brompheniramine, Loratadine) | Neutrophil oxidative burst | Cellular CL Assay | Not Applicable | Demonstrated both inhibitory and enhancing effects on neutrophil CL. nih.govspringernature.com |

Given that this compound is a primary metabolite of triprolidine, it is plausible that CL detection systems, particularly when combined with separation techniques like HPLC, could be optimized for its selective and sensitive quantification in biological and pharmaceutical samples. The development of such a method would likely involve exploring its ability to enhance existing CL reactions or its reactivity in a post-column CL derivatization step.

Conclusion and Future Research Directions

Synthesis of Key Research Findings on Hydroxymethyltriprolidine

This compound is primarily recognized in scientific literature as a principal metabolite of the first-generation antihistamine, Triprolidine (B1240482). nih.gov Research has established that it is a known mammalian metabolite, and its formation involves the oxidation of the methyl group on the phenyl ring of the parent compound. nih.gov The full chemical name for this metabolite is 2-[1-(4-hydroxymethylphenyl)-3-(1-pyrrolidinyl-1-propenyl)] pyridine (B92270). nih.gov

A significant body of research has focused on alternative methods for its production. Notably, the filamentous fungus Cunninghamella elegans has been successfully used to produce this compound from Triprolidine via microbial biotransformation. nih.gov This process has been shown to be efficient; after 240 hours of incubation, the hydroxymethyl derivative constituted approximately 55.0% of the initial Triprolidine dose. nih.gov Studies using an ¹⁸O₂ atmosphere indicate that the formation is a mono-oxygenase catalyzed reaction, where molecular oxygen is incorporated directly into the methyl group. nih.gov This microbial transformation provides a valuable alternative to chemical synthesis for obtaining this metabolite for research purposes. nih.gov

Analytical methods for the identification and characterization of this compound have been developed, including the use of High-Performance Liquid Chromatography (HPLC) combined with thermospray ionization mass spectrometry, which allows for its direct analysis in complex biological samples. nih.gov Furthermore, toxicological assessments have been performed, with one study showing no mutagenic activity for this compound in the Ames test using various Salmonella typhimurium strains at concentrations up to 200 micrograms/plate. nih.gov

While the fungal model produces this compound as a major and stable product, studies in mice suggest it may be an intermediate metabolite in mammals. In mice, the major excreted metabolite of Triprolidine was found to be the corresponding carboxylic acid analog, indicating further oxidation of the hydroxymethyl group. nih.gov

| Finding Category | Key Research Finding | Primary Method/Model Used | Reference |

|---|---|---|---|

| Identity | Identified as a major mammalian metabolite of Triprolidine. | Mass Spectrometry, NMR | nih.gov |

| Biotransformation | Can be synthesized from Triprolidine using the fungus Cunninghamella elegans. | Microbial Incubation | nih.gov |

| Mechanism of Formation | Formation is suggested to be a mono-oxygenase catalyzed reaction. | ¹⁸O₂ Isotope Labeling Studies | nih.gov |

| Analytical Detection | Characterized and detected in biological matrices using HPLC-thermospray ionization MS. | Chromatography, Mass Spectrometry | nih.gov |

| Metabolic Role | Appears to be an intermediate metabolite, which can be further oxidized to a carboxylic acid derivative in mammals. | In vivo mouse studies | nih.gov |

| Toxicology | Showed no mutagenic activity in the Ames test. | Salmonella typhimurium reversion assay | nih.gov |

Identification of Unaddressed Research Questions and Emerging Areas in the Field

Despite the foundational knowledge of its formation and detection, significant gaps in the understanding of this compound persist, presenting several avenues for future research.

Pharmacological Activity: The primary unanswered question is whether this compound possesses any intrinsic pharmacological activity. Its structural similarity to the parent H1 antagonist, Triprolidine, suggests a potential for affinity to the histamine (B1213489) H1 receptor or other related receptors. Studies to determine its binding profile and functional activity are currently lacking.

Detailed Metabolic Pathways: While it is known to be a metabolite, the specific enzymes responsible for its formation in humans (e.g., cytochrome P450 isoforms) have not been fully elucidated. Likewise, the enzymes governing its subsequent conversion to the carboxylic acid derivative are not definitively identified.

Comparative Metabolism: Research has highlighted differences between microbial and mammalian metabolism. nih.govnih.gov Further comparative studies across different species could provide valuable insights into xenobiotic metabolism and aid in the validation of microbial models for predicting human metabolic pathways.

Exploration of Methodological Advancements for Future Studies

Future investigations into this compound would benefit significantly from the application of modern analytical and computational techniques that offer greater sensitivity, specificity, and predictive power than the methods used in foundational studies. nih.gov

Advanced Analytical Techniques: The development of validated, highly sensitive quantitative assays using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) would enable precise measurement of this compound in various biological fluids. This would facilitate detailed pharmacokinetic and metabolism studies. High-resolution mass spectrometry (HRMS) could also be employed for unambiguous structural confirmation and the identification of novel, minor metabolites.

In Vitro Metabolic Studies: The use of human liver microsomes, hepatocytes, and recombinant human cytochrome P450 enzymes can pinpoint the specific enzymes responsible for the biotransformation of Triprolidine to this compound and its subsequent metabolic fate.

Computational Modeling: Molecular docking and simulation studies could be used to predict the binding affinity and orientation of this compound at the histamine H1 receptor. This computational approach can provide a theoretical framework to guide and prioritize future in vitro and in vivo pharmacological testing.

Optimized Biosynthesis: Further research into microbial biotransformation could focus on optimizing fermentation conditions or genetically engineering microorganisms to enhance the yield and purity of this compound, thereby creating a more efficient and scalable production method for its use as a chemical standard.

Broader Academic Contributions to Chemical and Biochemical Sciences

The study of this compound, while specific, contributes to several broader scientific domains. It serves as a classic case study in drug metabolism, illustrating a common and important biotransformation reaction—the oxidation of an aromatic methyl group. This research reinforces the understanding of Phase I metabolic pathways for xenobiotics.

Furthermore, the successful use of Cunninghamella elegans to generate this mammalian metabolite highlights the significant contribution of microbial models to pharmaceutical and biochemical sciences. nih.gov This approach, often termed "green chemistry," provides a practical and potentially more ethical alternative to animal studies for producing drug metabolites. nih.gov These microbial-synthesized metabolites are invaluable as analytical standards for drug metabolism and pharmacokinetic studies. The investigation into the metabolic fate of older, first-generation drugs like Triprolidine also provides a valuable historical and scientific context for the development of modern pharmaceuticals, which are often designed to have more predictable and less complex metabolic profiles.

Q & A

Q. What are the validated analytical methods for quantifying Hydroxymethyltriprolidine in biological matrices, and how are they optimized?

Methodological Answer:

- Spectrophotometry : UV-Vis spectrophotometry (200–400 nm) is used to quantify this compound via absorbance maxima, with validation for linearity (R² ≥ 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL). Sample preparation involves protein precipitation with acetonitrile .

- Chromatography : HPLC with C18 columns and PDA detection (λ = 254 nm) is preferred for complex matrices. Mobile phase: acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v), flow rate 1.0 mL/min. Method validation follows ICH guidelines for specificity, precision (%RSD < 2%), and recovery (95–105%) .

- Mass Spectrometry : LC-MS/MS with ESI+ ionization provides high sensitivity (LOD 0.01 ng/mL). Internal standards (e.g., deuterated analogs) correct matrix effects. Calibration curves span 0.1–100 ng/mL .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Optimization : Use TLC (silica gel, ethyl acetate:hexane 3:7) to monitor intermediates. Adjust reaction time (12–24 hrs) and temperature (40–60°C) to minimize side products (e.g., diethylammonium chloride) .

- Purification : Post-reaction, wash with water (3×50 mL) to remove hydrophilic impurities. Recrystallize from ethanol:water (70:30) to achieve >98% purity. Confirm purity via NMR (¹H, 13C) and HPLC .

Q. What protocols ensure this compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C, 72 hrs), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1M HCl/NaOH, 24 hrs). Monitor degradation via HPLC peak area changes (>10% degradation indicates instability) .

- Long-Term Stability : Store lyophilized powder at -20°C in amber vials. Conduct monthly assays for 12 months; accept <5% potency loss. Use Arrhenius equation to predict shelf life .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacological efficacy of this compound be systematically resolved?

Methodological Answer:

- PICO Framework : Define Population (e.g., murine models), Intervention (dose range), Comparator (placebo/active control), Outcome (e.g., receptor binding affinity). Use meta-regression to identify confounders (e.g., metabolic clearance differences) .

- Pharmacokinetic Modeling : Develop compartmental models (e.g., NONMEM) to correlate in vitro IC₅₀ with in vivo exposure (AUC). Adjust for protein binding and tissue penetration .

Q. What experimental strategies address stereochemical effects on this compound’s bioactivity?

Methodological Answer:

- Chiral Separation : Use chiral HPLC (Chiralpak AD-H column, heptane:ethanol 85:15) to isolate enantiomers. Compare in vitro activity (e.g., enzyme inhibition assays) to identify active stereoisomers .

- Molecular Dynamics Simulations : Dock enantiomers into target receptors (e.g., GPCRs) using Schrödinger Suite. Validate binding energies (ΔG) with SPR or ITC .

Q. How should researchers reconcile contradictory data in this compound’s mechanism of action across studies?

Methodological Answer:

- PRISMA-Guided Systematic Review : Conduct literature search (PubMed, Scopus) using keywords: "this compound AND (mechanism OR pathway)". Screen 500+ studies, exclude non-peer-reviewed sources. Use GRADE criteria to assess evidence quality .

- Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to evaluate causality. Confounders (e.g., assay variability) are quantified via sensitivity analysis .

Q. What methodologies enable the detection of this compound’s long-term neurotoxic effects in preclinical models?

Methodological Answer:

- Chronic Toxicity Studies : Administer 50–200 mg/kg/day orally to rodents for 6–12 months. Assess histopathology (H&E staining of brain sections) and behavioral endpoints (Morris water maze) .

- Omics Integration : Perform RNA-seq on hippocampal tissue to identify dysregulated pathways (e.g., oxidative stress). Validate biomarkers (e.g., GFAP) via ELISA .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。